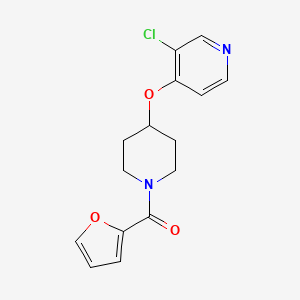

![molecular formula C18H17N3O3 B2819969 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide CAS No. 897617-35-5](/img/structure/B2819969.png)

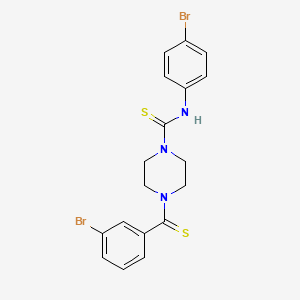

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one .

Synthesis Analysis

The synthesis of this compound can be achieved through a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This reaction can be executed in gram scale and highlights broad functional group tolerance . The reaction proceeds under mild conditions and yields diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold . The compound has a molecular weight of 299.348 Da and a monoisotopic mass of 299.072845 Da .Chemical Reactions Analysis

The compound undergoes a metal-free C-3 chalcogenation reaction . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

- A study by Huang et al. (2020) on a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated significant anticancer activity against various human cancer cell lines, indicating potential applications in cancer therapy (Huang et al., 2020).

Antimicrobial and Antifungal Effects

- Jafar et al. (2017) investigated the antifungal effects of pyrimidin-amine derivatives, including compounds closely related to N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide, revealing their potential as effective antifungal agents (Jafar et al., 2017).

In Vitro Pharmacological Screening

- In vitro pharmacological screening of pyrimidine derivatives by Khan et al. (2015) showed significant antibacterial and antifungal activities against various pathogens, suggesting the utility of these compounds in microbial infection control (Khan et al., 2015).

Synthesis and Characterization

- Research by Abu‐Hashem et al. (2020) involved the synthesis of novel benzodifuranyl and pyrimidine derivatives, providing insights into the chemical properties and potential applications of these compounds in various fields (Abu‐Hashem et al., 2020).

Molecular Structure Investigations

- Studies by Rajam et al. (2017) and Mansour et al. (2013) focused on the molecular structure and spectroscopic investigation of pyrimidine derivatives. These studies contribute to a better understanding of the chemical characteristics and potential applications of these compounds (Rajam et al., 2017), (Mansour et al., 2013).

Drug Discovery and Development

- Theoclitou et al. (2011) discovered a novel compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, as a potent kinesin spindle protein inhibitor with potential applications in cancer treatment (Theoclitou et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities. For instance, compounds with similar structures have been studied for their anti-HIV-1 activity . Additionally, the development of an efficient and practical method for transition-metal-free C–S/Se bond forming reactions using thiols/diselenide as the sulfenylation/selenation reagent is an attractive and synthetically desirable future direction .

Eigenschaften

IUPAC Name |

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11-5-4-10-21-16(11)19-12(2)15(18(21)23)20-17(22)13-6-8-14(24-3)9-7-13/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGZDRVCYCTCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)

![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)

![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)

![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)

![2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2819897.png)

![N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2819902.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2819905.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2819909.png)